molecular formula C7H12N2O B13187879 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile

1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile

Katalognummer: B13187879
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: BRJGVVKZMLKWOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C7H12N2O It is characterized by the presence of a cyclopropane ring, an amino group, a hydroxyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the amino, hydroxyl, and nitrile groups. One common method involves the use of cyclopropane-1-carbonitrile as a starting material, which undergoes a series of reactions to introduce the amino and hydroxyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitrile group can produce a primary amine.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile exerts its effects depends on its interactions with molecular targets and pathways. For example, the amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The nitrile group may also participate in interactions with nucleophiles or electrophiles, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Aminocyclopropane-1-carbonitrile: Similar structure but lacks the hydroxyl group.

    2-Amino-1-cyclopentene-1-carbonitrile: Contains a cyclopentene ring instead of a cyclopropane ring.

    1-(3-Amino-2-hydroxypropyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.

Uniqueness

1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile is unique due to the combination of its functional groups and the presence of a cyclopropane ring. This unique structure can impart specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

1-(3-amino-2-hydroxypropyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H12N2O/c8-4-6(10)3-7(5-9)1-2-7/h6,10H,1-4,8H2

InChI-Schlüssel

BRJGVVKZMLKWOQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC(CN)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.